α-Zearalenol-d4 (Major)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

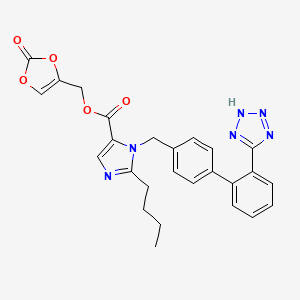

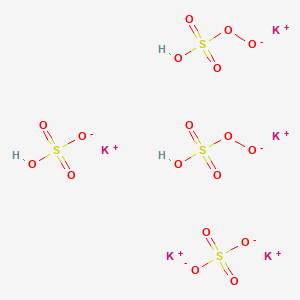

α-Zearalenol is a nonsteroidal estrogen of the resorcylic acid lactone group related to mycoestrogens found in Fusarium spp. It is the α-epimer of β-zearalenol. Along with β-zearalenol, it is a major metabolite of zearalenone formed mainly in the liver but also to a lesser extent in the intestines during first-pass metabolism .

Synthesis Analysis

The synthesis of α-Zearalenol involves the use of recombinant barley glucosyltransferase HvUGT14077. This enzyme efficiently glucosylates the phase-I ZEN-metabolites α-zearalenol and β-zearalenol . Zearalenone (ZEN) is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor which then undergoes different cyclizations and modifications .Molecular Structure Analysis

The molecular structure of α-Zearalenol is similar to that of zearalenone, with the difference being the presence of a C6′ hydroxyl group instead of a keto group . The structure of α-Zearalenol-d4 (Major) is C18H20D4O5 with a molecular weight of 324.4 .Chemical Reactions Analysis

The biotransformation of Zearalenone into α-/β-zearalanol (ZAL) or α-/β-zearalenol (ZEL) is one of the main in vivo and in vitro metabolic processes . Two efficient ZEA-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, were identified for the first time. These enzymes could transform 20 µg/mL ZEA within 2 h and degrade >90% of ZEA toxic derivatives, α/β-zearalanol and α/β-zearalenol, within 6 h .Physical And Chemical Properties Analysis

α-Zearalenol-d4 (Major) is a neat product with a molecular formula of C18H20D4O5 and a molecular weight of 324.4 . Zearalenone is white in color, crystalline in structure, and has a melting point of 164–165 °C. It is insoluble in water, but soluble in alkaline solutions, ether, benzene, acetonitrile, methyl chloride, methanol, chloroform, acetone, and alcohols .科学的研究の応用

Impact on Porcine Embryonic Development

α-Zearalenol, a derivative of Zearalenone, affects mammalian reproduction and development, particularly in pigs. A study by Wang, Rodriguez, and Memili (2012) revealed that α-Zearalenol significantly decreased cleavage and blastocyst rates in porcine embryos, suggesting a potential impact on early embryonic development through pathways other than estrogen receptor binding (Wang, Rodriguez, & Memili, 2012).

Reduction and Bioaccessibility of Mycotoxins

Bordin et al. (2017) investigated the reduction of α-Zearalenol using allyl isothiocyanate, observing that the reaction products had lower cytotoxicity and increased bioaccessibility compared to the original mycotoxins. This indicates a potential for reducing mycotoxin contamination in food products (Bordin et al., 2017).

Breast Cancer Risk Assessment

A case-control study in Tunisia by Belhassen et al. (2015) linked α-Zearalenol with an increased risk of developing breast cancer. This study highlighted the importance of understanding the role of mycotoxins like α-Zearalenol in hormone-dependent tumors (Belhassen et al., 2015).

Effects on Boar Sperm DNA Integrity

Tsakmakidis et al. (2008) explored the effects of α-Zearalenol on boar sperm DNA integrity and motility. They found that while α-Zearalenol did not significantly affect sperm motility, it did cause chromatin instability in a dose-dependent manner (Tsakmakidis et al., 2008).

Analysis in Cereals and Feed

Urraca, Marazuela, and Moreno-Bondi (2004) developed a method for determining α-Zearalenol in cereals and swine feed, emphasizing its relevance in food safety and quality control (Urraca, Marazuela, & Moreno-Bondi, 2004).

Endocrine Disruption Effects

Frizzell et al. (2011) assessed the endocrine-disrupting activity of α-Zearalenol, highlighting its potent estrogenic effects and ability to alter hormone production. This study contributes to understanding the potential health risks associated with exposure to mycotoxins (Frizzell et al., 2011).

Safety And Hazards

Zearalenone and its derivatives pose significant health threats to humans and animals. Especially, the derivative α-zearalanol (α-ZAL) is over 10 times more toxic than ZEN . Zearalenone is implicated in reproductive problems in experimental animals and livestock and is classified as a non-steroidal estrogen or mycoestrogen .

将来の方向性

The future directions in the study of α-Zearalenol-d4 (Major) involve enhancing the activity of zearalenone lactone hydrolase toward the more toxic α-zearalanol via a single-point mutation . There is also a need for further rational engineering of ZHDs, which will ultimately contribute to addressing the health risks and food safety issues posed by ZEN-like mycotoxins .

特性

CAS番号 |

1778734-73-8 |

|---|---|

製品名 |

α-Zearalenol-d4 (Major) |

分子式 |

C₁₈H₂₀D₄O₅ |

分子量 |

324.4 |

同義語 |

(3S,7R,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4; (-)-α-Zearalenol-d4; Zearalenol-d4; trans-Zearalenol-d4; _x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)